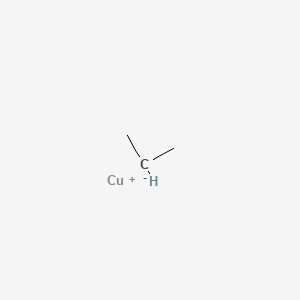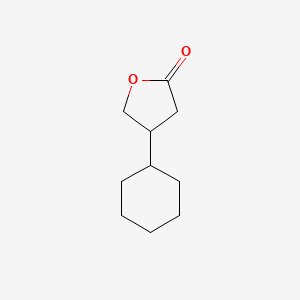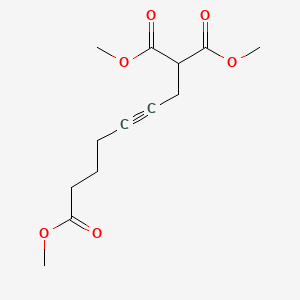
Trimethyl hept-3-yne-1,1,7-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl hept-3-yne-1,1,7-tricarboxylate is an organic compound with the molecular formula C12H16O6. This compound is characterized by the presence of three ester groups and a triple bond within its heptane backbone. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl hept-3-yne-1,1,7-tricarboxylate typically involves the esterification of hept-3-yne-1,1,7-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl hept-3-yne-1,1,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Trimethyl hept-3-yne-1,1,7-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethyl hept-3-yne-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The triple bond can also interact with enzymes and other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl aconitate: Similar in structure but with a different arrangement of ester groups.
Trimethyl (1z)-1-propene-1,2,3-tricarboxylate: Another ester with a different carbon backbone.
Uniqueness
Trimethyl hept-3-yne-1,1,7-tricarboxylate is unique due to its triple bond and the specific arrangement of ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
53429-44-0 |
|---|---|
Fórmula molecular |
C13H18O6 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
trimethyl hept-3-yne-1,1,7-tricarboxylate |
InChI |
InChI=1S/C13H18O6/c1-17-11(14)9-7-5-4-6-8-10(12(15)18-2)13(16)19-3/h10H,5,7-9H2,1-3H3 |
Clave InChI |
ZJDCJKBCDQYCQO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC#CCC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


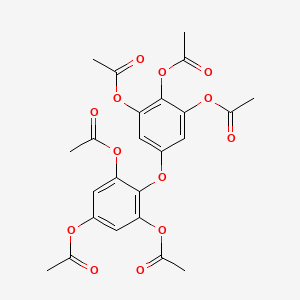
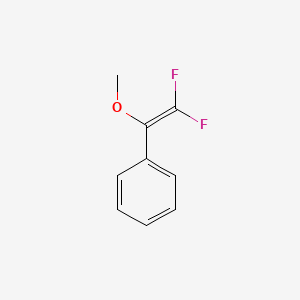
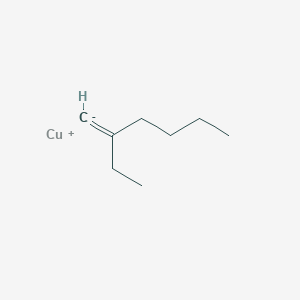
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)
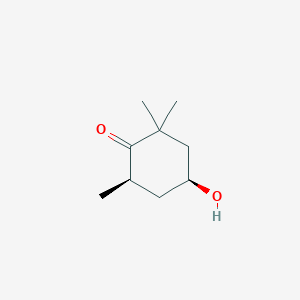
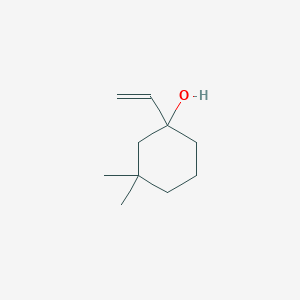
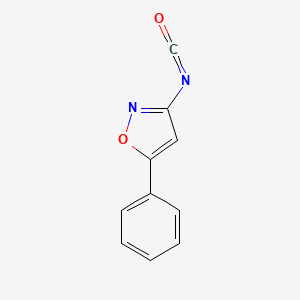
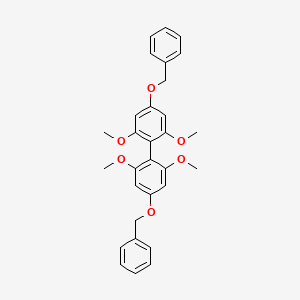
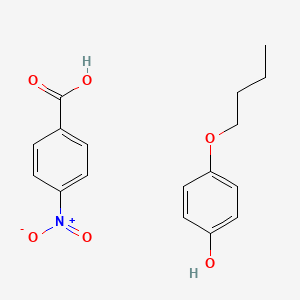

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
